molecular formula C9H17NS B1266237 Octyl isothiocyanate CAS No. 4430-45-9

Octyl isothiocyanate

Cat. No.: B1266237
CAS No.: 4430-45-9
M. Wt: 171.31 g/mol
InChI Key: YEZHGQZHWKJPCM-UHFFFAOYSA-N
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Description

Octyl isothiocyanate is an organic compound belonging to the isothiocyanate family. It is characterized by the presence of an octyl group attached to an isothiocyanate functional group. This compound is known for its distinctive chemical reactivity and is utilized in various scientific and industrial applications.

Biochemical Analysis

Biochemical Properties

Octyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by interacting with bacterial cell membranes, leading to cell lysis . Additionally, this compound can inhibit the activity of certain enzymes, such as myrosinase, which is involved in the hydrolysis of glucosinolates . This interaction results in the release of bioactive compounds that contribute to its antimicrobial properties.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating the mitochondrial pathway . It also modulates the expression of genes involved in oxidative stress response and inflammation, thereby affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to proteins and enzymes through covalent modification, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered drug metabolism and potential drug-drug interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit protective effects against oxidative stress and inflammation . At high doses, this compound can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the mercapturic acid pathway. It is metabolized by conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic pathway results in the formation of mercapturic acid derivatives, which are excreted in the urine. The interaction of this compound with enzymes such as glutathione S-transferase plays a crucial role in its metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential . Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of octyl amine with carbon disulfide and a suitable oxidizing agent. One common method involves the use of primary amines, where octyl amine reacts with carbon disulfide in the presence of a base to form octyl dithiocarbamate. This intermediate is then oxidized to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot process under aqueous conditions. This method is advantageous due to its simplicity and efficiency, allowing for the large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Octyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Methyl isothiocyanate
  • Ethyl isothiocyanate
  • Propyl isothiocyanate
  • Hexyl isothiocyanate

Comparison: Octyl isothiocyanate is unique due to its longer alkyl chain, which imparts greater hydrophobicity compared to shorter-chain isothiocyanates. This increased hydrophobicity enhances its ability to interact with cell membranes and biological targets, making it more effective in certain applications . Additionally, the steric hindrance provided by the longer chain can influence its reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

1-isothiocyanatooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZHGQZHWKJPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196120
Record name Octyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-45-9
Record name 1-Isothiocyanatooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl isothiocyanate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl isothiocyanate
Source European Chemicals Agency (ECHA)
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Record name OCTYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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